molecular formula C13H16ClNO3S B2770064 N-benzyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide CAS No. 453576-43-7

N-benzyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide

Cat. No. B2770064
M. Wt: 301.79
InChI Key: AFXOINVVLIRMFU-UHFFFAOYSA-N
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Description

“N-benzyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound1.



Synthesis Analysis

There is no specific information available on the synthesis of “N-benzyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide”. However, a related compound, “2-Chloro-N-benzylacetamide”, can be prepared by reacting benzylamine and chloroacetylchloride2.



Molecular Structure Analysis

The molecular structure of “N-benzyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide” is not readily available. However, a similar compound, “N-Benzyl-2-chloro-N-phenylacetamide”, has a molecular formula of C15H14ClNO3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “N-benzyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide” are not readily available. However, a similar compound, “N-Benzyl-2-chloro-N-phenylacetamide”, has an average mass of 259.731 Da and a monoisotopic mass of 259.076385 Da3.


Scientific Research Applications

Analgesic Activity Research

Research on acetamide derivatives, including those structurally similar to the compound , has demonstrated their potential analgesic properties. For instance, Kaplancıklı et al. (2012) synthesized some acetamide derivatives and investigated their analgesic activities, finding that these compounds showed significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in mice without affecting motor coordination (Kaplancıklı et al., 2012).

Photovoltaic Efficiency and Ligand Protein Interactions

Another study explored the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. Mary et al. (2020) synthesized compounds and evaluated their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Molecular docking studies also indicated that these compounds had binding affinity with Cyclooxygenase 1 (COX1), suggesting potential biological activity (Mary et al., 2020).

Antitumor and Antibacterial Activities

Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity against various human tumor cell lines. Two compounds showed considerable anticancer activity against some cancer cell lines, highlighting the potential of acetamide derivatives in antitumor research (Yurttaş et al., 2015). Additionally, Ramalingam et al. (2019) synthesized acetamide derivatives with antibacterial activity, suggesting the utility of such compounds in developing new antibacterial agents (Ramalingam et al., 2019).

Safety And Hazards

There is no specific safety and hazard information available for “N-benzyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide”.


Future Directions

As there is limited information available on “N-benzyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications and safety profile could also be explored.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it is recommended to consult scientific literature or a chemistry professional.


properties

IUPAC Name

N-benzyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c14-8-13(16)15(9-11-4-2-1-3-5-11)12-6-7-19(17,18)10-12/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXOINVVLIRMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide

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